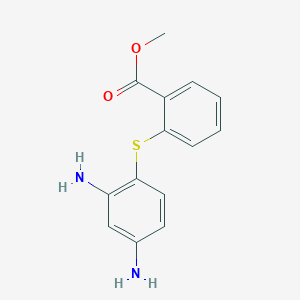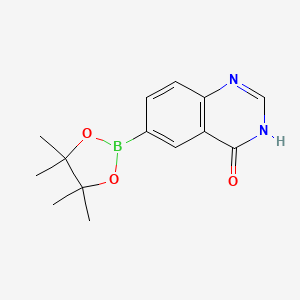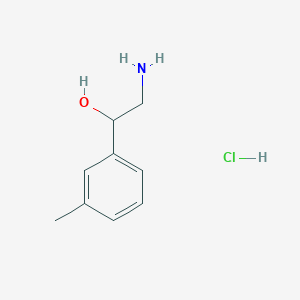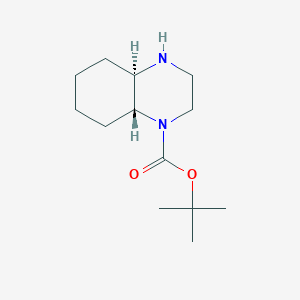
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate
Übersicht
Beschreibung
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate (TBQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBQ belongs to the class of quinoxaline derivatives and has been studied extensively for its unique properties and potential applications in drug discovery, material science, and other fields.
Wissenschaftliche Forschungsanwendungen
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has been studied for its potential applications in drug discovery, material science, and other fields. In drug discovery, (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has also been studied for its potential use as a catalyst in organic synthesis reactions. In material science, (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has been studied for its potential use in the development of new materials with unique properties, such as high thermal stability and high electrical conductivity.
Wirkmechanismus
The mechanism of action of (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is not fully understood. However, it has been suggested that (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has also been shown to interact with cell membranes and alter their properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate can inhibit the growth of cancer cells and reduce inflammation. (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has also been shown to have antiviral effects against certain viruses. In animal studies, (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate is also stable under a variety of conditions, which makes it easy to handle and store. However, (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate research. One area of research is the development of new (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate derivatives with improved properties and potential applications. Another area of research is the investigation of the mechanism of action of (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate and its potential targets. Additionally, the development of new methods for the synthesis of (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate and its derivatives may lead to improved yields and lower costs. Finally, the investigation of the in vivo effects of (4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate may lead to new applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXTVALAEXFDQW-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165709 | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4AR,8AR)-Tert-butyl octahydroquinoxaline-1(2H)-carboxylate | |
CAS RN |
1009075-46-0 | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



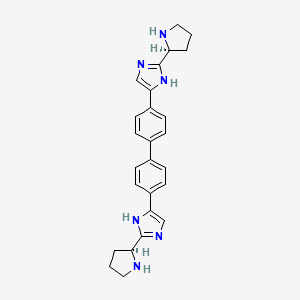



![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)
